molecular formula C7H7NO2 B038722 5-Methoxy-3-pyridinecarboxaldehyde CAS No. 113118-83-5

5-Methoxy-3-pyridinecarboxaldehyde

Cat. No. B038722
M. Wt: 137.14 g/mol
InChI Key: YOVIXSRXKCZJRN-UHFFFAOYSA-N
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Patent
US07053117B2

Procedure details

5-Bromo-3-methoxypyridine. To a stirred solution of 2,5-dibromopyridine (2.188 g, 9.2 mmol) in anhydrous MeOH (10 mL) was added NaOMe (10 mL of 25% NaOMe in MeOH, 42 mmol). The mixture was refluxed for 3 days and then poured into a stirred cold aqueous 5% NaHCO3 (75 mL). The mixture was extracted with ether (4×10 mL) and the extracts were washed with brine (3×10 mL). The organic layer was dried (Na2SO4, anhydrous) and evaporated. The crude was purified by chromatography on silica gel with hexane: EtOAc (4:1˜2:1) as eluant, yielding 1.02 g of (61%) the title compound. 1H NMR (CD3OD): 8.17 (s, 1H), 8.12 (s, 1H), 7.24 (s, 1H), 3.74 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.188 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three
Yield
61%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([O:8][CH3:9])[CH:5]=[N:6][CH:7]=1.BrC1C=CC(Br)=CN=1.C[O-].[Na+].[C:21]([O-])(O)=[O:22].[Na+]>CO>[CH3:9][O:8][C:4]1[CH:3]=[C:2]([CH:21]=[O:22])[CH:7]=[N:6][CH:5]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=NC1)OC
Step Two
Name
Quantity
2.188 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Name
Quantity
10 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
75 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 days
Duration
3 d
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether (4×10 mL)
WASH
Type
WASH
Details
the extracts were washed with brine (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4, anhydrous)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude was purified by chromatography on silica gel with hexane: EtOAc (4:1˜2:1) as eluant

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=NC1)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.